6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
Description
6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a benzyl(methyl)amino-methyl substituent at position 6, hydroxyl at position 5, and methyl groups at positions 4 and 7. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, anticancer, and neuroprotective effects. Its synthesis likely involves reductive amination or alkylation strategies, as seen in analogous coumarin derivatives .
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[[benzyl(methyl)amino]methyl]-5-hydroxy-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C20H21NO3/c1-13-9-17-19(14(2)10-18(22)24-17)20(23)16(13)12-21(3)11-15-7-5-4-6-8-15/h4-10,23H,11-12H2,1-3H3 |
InChI Key |
SLQVYIQAPFSGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN(C)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced via a nucleophilic substitution reaction using benzylamine and methyl iodide.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound features a coumarin core substituted with a benzyl(methyl)amino-methyl group, hydroxyl, and methyl groups. Its synthesis typically involves:
Table 1: Key Synthetic Steps and Reagents
-
The benzyl(methyl)amino-methyl group undergoes nucleophilic substitution under acidic conditions, enabling further derivatization .
-
The C5 hydroxyl group participates in etherification (e.g., benzylation) or esterification reactions, though steric hindrance from adjacent methyl groups may limit reactivity .
Electrophilic Aromatic Substitution (EAS)
The coumarin ring’s electron-rich nature facilitates EAS at positions ortho/para to the hydroxyl group:
Table 2: EAS Reactions
| Reaction | Reagents | Position Modified | Yield (%) | Selectivity Notes | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C8 | 62 | Para-directing effect of -OH | |
| Sulfonation | H₂SO₄, SO₃ | C6 | 55 | Steric hindrance at C5 limits reactivity |
-
Regioselectivity : Methyl groups at C4/C7 and the bulky benzyl(methyl)amino side chain reduce reactivity at adjacent positions .
Oxidation and Reduction Reactions
The compound’s functional groups exhibit distinct redox behavior:
Table 3: Redox Reactions
-
Challenges : The lactone ring is resistant to reduction, likely due to steric protection from substituents .
Complexation and Biological Interactions
The benzyl(methyl)amino group enables metal coordination and enzyme interactions:
Table 4: Bioactivity-Linked Reactions
-
Mechanism : Docking studies suggest π-π stacking between the coumarin core and enzyme aromatic residues, while the amino group hydrogen-bonds to catalytic sites .
Stability and Degradation Pathways
-
Photodegradation : UV exposure induces cleavage of the coumarin ring, forming quinone derivatives.
-
Acidic Hydrolysis : The lactone ring opens under strong acidic conditions (pH < 2), yielding a carboxylic acid derivative .
Comparative Reactivity Insights from Structural Analogs
Data from related compounds (e.g., 7-hydroxy-4-methylcoumarin and 6-aminomethylchromenones ) reveal:
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of chromenone derivatives in cancer therapy. Studies have shown that compounds similar to 6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways such as Bcl-2 and tubulin inhibition .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HCT-116 | 12.8 | Tubulin inhibition |
| HepG-2 | 10.5 | Bcl-2 protein inhibition |
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its antioxidant properties help mitigate oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration. Experimental studies indicate that it may enhance cognitive function and protect against neuronal cell death .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory conditions like arthritis and cardiovascular diseases .
Case Studies
Several studies have documented the applications of this compound:
- Study on Anticancer Activity :
- Neuroprotection in Animal Models :
- Anti-inflammatory Effects in Clinical Trials :
Mechanism of Action
The mechanism of action of 6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Key Structural Analogues:
*Calculated based on molecular formula.
Structural Insights :
- The target compound’s benzyl(methyl)amino-methyl group introduces steric bulk and moderate lipophilicity, which may improve blood-brain barrier penetration compared to simpler aminoalkyl derivatives (e.g., dimethylamino-substituted coumarins) .
- In contrast, piperazine-linked coumarins (e.g., compound 2e in ) exhibit higher 5-HT1A receptor affinity (EC50 = 527 ± 191 nM) due to their flexible ethylene linkers and halogenated aryl groups .
Physicochemical and Pharmacological Comparisons
Table 1: Physicochemical Properties
*Calculated using ChemDraw or analogous tools; †Estimated based on substituent contributions.
Table 2: Pharmacological Activities
Key Findings :
- Arylpiperazine derivatives () demonstrate superior receptor-binding efficiency compared to aminoalkyl-substituted coumarins, likely due to their extended linkers and halogenated aromatic systems .
- The target compound’s benzyl(methyl)amino group may confer metabolic stability over simpler amines (e.g., dimethylamino in compound 3, ), as bulkier substituents often resist enzymatic degradation .
Biological Activity
6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a coumarin backbone modified with a benzyl(methyl)amino group, contributing to its unique pharmacological profile. Its molecular formula is , and it exhibits properties typical of coumarin derivatives, such as fluorescence and moderate solubility in organic solvents.
Research indicates that coumarin derivatives can exhibit a variety of biological activities through multiple mechanisms:
- Antioxidant Activity : Coumarins have been shown to scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Studies demonstrate that certain coumarin derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
- Anticancer Activity : Some coumarin derivatives have been reported to induce apoptosis in cancer cells by activating intrinsic pathways. They may also inhibit cancer cell proliferation by interfering with cell cycle regulation.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antioxidant activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .
- Antimicrobial Evaluation : In vitro tests revealed that the compound showed promising antimicrobial effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
- Cytotoxic Effects on Cancer Cells : Another study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for cell viability was determined to be approximately 25 µM .
Data Table: Biological Activities Overview
Q & A
Basic Research Question
- Chromatography : Use HPLC-TOF with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to achieve a purity ≥97% (Δppm ≤ 0.4 for exact mass) .
- Spectroscopy :
- FTIR-ATR : Confirm functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹).
- NMR : Assign peaks rigorously (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–3.0 ppm) .
- Mass Spectrometry : Compare EI-MS fragmentation patterns with theoretical spectra (e.g., m/z 283.1572 [M+H]<sup>+</sup>) .
How should discrepancies in spectroscopic or crystallographic data be resolved during structural elucidation?
Advanced Research Question
- Cross-Validation : Compare NMR/IR data with synthesized analogs (e.g., 5,7-dihydroxycoumarin derivatives in ) to identify positional isomerism or tautomerism .
- Crystallographic Reanalysis : Re-examine SHELXL refinement logs for missed symmetry (e.g., pseudo-merohedral twinning) or hydrogen-bonding ambiguities .
- Database Mining : Use Mercury’s ConQuest or Mogul to compare bond lengths/angles with similar structures in the Cambridge Structural Database .
Example Contradiction : A mismatched carbonyl IR peak (e.g., 1680 vs. 1700 cm⁻¹) could indicate keto-enol tautomerism. Resolution requires variable-temperature NMR or X-ray photocrystallography.
What strategies optimize the synthetic yield of this compound?
Advanced Research Question
- Route Selection : Adapt methods from :
- Step 1 : Condense 5-hydroxy-4,7-dimethylcoumarin with benzyl(methyl)amine via Mannich reaction (HCHO, MeOH, 60°C).
- Step 2 : Purify via column chromatography (SiO2, hexane/EtOAc 7:3).
- Yield Optimization :
- Use K2CO3/KI in DMF for alkylation ().
- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc).
Advanced Research Question
- Key Modifications :
- Linker Length : 2-(CH2) vs. 5-(CH2) chains impact 5-HT1A antagonism (EC50 ranges: 527–980 nM) .
- Substituent Effects : Electron-withdrawing groups (e.g., 2-cyanophenyl) enhance receptor binding .
- Methodology :
- Synthesize derivatives with systematic substitutions ().
- Validate via radioligand binding assays (e.g., <sup>3</sup>H-8-OH-DPAT for 5-HT1A).
Advanced Research Question
- Crystal Packing : Use Mercury’s void analysis and packing similarity tools to predict polymorphism .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) with homology-modeled 5-HT1A receptors. Validate poses via MD simulations .
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic benzyl group, hydrogen-bonding hydroxy) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
